molecular formula C16H19NO4S B2506235 Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate

Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate

Cat. No.: B2506235
M. Wt: 321.4 g/mol
InChI Key: WEHPOCNINSGWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate (CAS 350997-33-0), also known scientifically as Y-9680, is a synthetic small molecule with a molecular formula of C₁₆H₁₉NO₄S and a molecular weight of 321.39 g/mol . This compound is recognized in research circles for its specific and potent activity as an inhibitor of Protein Kinase C zeta (PKCζ), a key enzyme in intracellular signal transduction pathways . The mechanism of action of this inhibitor makes it a critical tool for probing the complex roles of PKCζ in various cellular processes, including cell proliferation, survival, and migration. Researchers utilize this compound extensively in biochemical and cell-based assays to investigate the signaling networks that govern normal physiological functions and disease progression. Its application is particularly valuable in the field of cancer research, where PKCζ has been implicated in tumor cell dynamics. The compound is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the material safety data sheet (MSDS) for safe handling and storage conditions, which are typically recommended to be at room temperature .

Properties

IUPAC Name

propan-2-yl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-9(2)21-16(18)14-11(8-22-15(14)17)10-5-6-12(19-3)13(7-10)20-4/h5-9H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHPOCNINSGWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction Approach

The Gewald reaction is a well-established method for synthesizing 2-aminothiophenes by condensing a ketone, cyanoacetate, and elemental sulfur in the presence of a base. For this compound:

Reagents :

  • 3,4-Dimethoxyacetophenone (ketone component)
  • Cyanoacetic acid isopropyl ester (cyanoacetate)
  • Sulfur
  • Morpholine (base catalyst)

Procedure :

  • Combine 3,4-dimethoxyacetophenone (10 mmol), cyanoacetic acid isopropyl ester (10 mmol), sulfur (10 mmol), and morpholine (15 mmol) in ethanol.
  • Reflux at 80°C for 8–12 hours.
  • Cool, dilute with water, and extract with ethyl acetate.
  • Purify via column chromatography (hexane/ethyl acetate).

Mechanistic Insight :
The ketone reacts with cyanoacetate to form an α,β-unsaturated nitrile, which cyclizes with sulfur to yield the 2-aminothiophene core.

Yield : 60–75% (typical for Gewald reactions).

Cyclization of Mercaptoacetonitrile Derivatives

An alternative route involves cyclizing mercaptoacetonitrile intermediates with α-haloketones:

Reagents :

  • 3,4-Dimethoxyphenylglyoxal (α-ketoaldehyde)
  • Mercaptoacetonitrile
  • Isopropyl chloroformate

Procedure :

  • React 3,4-dimethoxyphenylglyoxal (10 mmol) with mercaptoacetonitrile (10 mmol) in DMF at 60°C for 6 hours to form the thiophene ring.
  • Treat the intermediate with isopropyl chloroformate (12 mmol) and triethylamine in dichloromethane.
  • Stir at room temperature for 4 hours.
  • Isolate via vacuum filtration.

Yield : 50–65%.

Esterification of Carboxylic Acid Precursors

The isopropyl ester can be introduced via esterification of a preformed thiophene-3-carboxylic acid:

Reagents :

  • 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid
  • Isopropyl alcohol
  • Thionyl chloride (SOCl₂)

Procedure :

  • Convert the carboxylic acid to its acid chloride using SOCl₂ (2 equiv) under reflux.
  • Add isopropyl alcohol (3 equiv) and stir at 0°C for 2 hours.
  • Quench with ice water and extract with ethyl acetate.

Yield : 70–85%.

Optimization and Yield Analysis

Method Key Advantages Limitations Yield (%)
Gewald Reaction One-pot synthesis, scalability Requires toxic sulfur 60–75
Mercaptoacetonitrile Avoids sulfur, modular intermediates Multi-step, lower yields 50–65
Esterification High yields, simple conditions Requires acid chloride prep 70–85

Notes :

  • The Gewald reaction offers simplicity but faces challenges in purifying sulfur byproducts.
  • Esterification achieves higher yields but depends on access to the carboxylic acid precursor.

Comparative Analysis of Methods

The Gewald reaction is optimal for large-scale synthesis due to its one-pot nature, though sulfur handling complicates industrial workflows. Esterification is preferable for small-scale batches where the carboxylic acid is readily available. The mercaptoacetonitrile route, while less efficient, avoids sulfur and enables late-stage functionalization.

Chemical Reactions Analysis

Knoevenagel Condensation Reactions

The active methylene group adjacent to the cyanoacetamide moiety enables participation in Knoevenagel condensations with aromatic aldehydes. This reaction typically employs toluene with catalytic piperidine and acetic acid under reflux (5–6 hours), yielding α,β-unsaturated cyanoacrylamido derivatives .

Example Reaction:

ReactantConditionsProductYieldReference
Substituted benzaldehydeToluene, piperidine, 110°CEthyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene carboxylate55–95%

Key structural features influencing reactivity:

  • Electron-withdrawing ester group enhances methylene activation.

  • Steric effects from 3,4-dimethoxyphenyl substituent modulate reaction rates .

Ester Hydrolysis and Derivatives

The isopropyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, enabling further functionalization.

Hydrolysis Pathways:

ConditionReagentsProductApplication
AcidicH₂SO₄, H₂O, reflux2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acidPrecursor for amide coupling
BasicNaOH, ethanol, 70°CSodium carboxylate intermediateSalt formation for improved solubility

The carboxylic acid derivative shows enhanced hydrogen-bonding capacity compared to the ester.

Acylation of the Amino Group

The primary amino group at position 2 participates in nucleophilic acylations with reagents like acetyl chloride or cyanoacetylating agents.

Acylation Example:

Acylating AgentConditionsProductBiological Impact
1-Cyanoacetyl-3,5-dimethylpyrazoleToluene, reflux 1 hrCyanoacetamide derivativeImproved antioxidant activity (up to 72% DPPH scavenging)

Steric hindrance from the adjacent ester group reduces acylation rates compared to simpler thiophene amines .

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxyphenyl substituent directs electrophiles to the para position relative to methoxy groups, though steric crowding limits reactivity.

EAS Reactivity Profile:

ElectrophilePositionProduct StabilityNotes
Nitronium ionPara to methoxyModerate (ΔG‡ ≈ 85 kJ/mol)Requires HNO₃/H₂SO₄ at 0°C
Sulfur trioxideOrtho to methoxyLow (yield <15%)Competed by thiophene ring sulfonation

Methoxy groups increase ring electron density (Hammett σₚ = -0.27) but create steric barriers .

Thiophene Ring Reactivity

The electron-rich thiophene core participates in cycloadditions and halogenation, though substituents alter regioselectivity.

Key Reactions:

Reaction TypeReagentsOutcomeReference
HalogenationCl₂, FeCl₃C-5 chlorination (minor, <20% yield)
Diels-AlderMaleic anhydrideNo observable adducts

The amino and ester groups deactivate the thiophene ring toward electrophiles compared to unsubstituted analogs.

Comparative Reactivity Table

Functional GroupReaction TypeRelative Reactivity (Scale: 1–5)Influencing Factors
Amino (-NH₂)Acylation4Steric hindrance from ester
Ester (-COO-iPr)Hydrolysis3Solvent polarity
DimethoxyphenylEAS2Steric + electronic effects
Thiophene ringElectrophilic addition1Deactivation by substituents

Scientific Research Applications

Biological Applications

Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate has been studied for its biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated against human breast cancer cells, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action and efficacy in vivo.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. It can be used to develop more complex molecules through various chemical reactions such as:

  • Alkylation Reactions : The compound can undergo alkylation to introduce different functional groups.
  • Coupling Reactions : It can participate in coupling reactions to form larger molecular structures.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer activity of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further drug development.

Case Study 2: Anti-inflammatory Mechanisms

In a separate study focusing on anti-inflammatory properties, researchers found that this compound inhibited the expression of pro-inflammatory cytokines in human macrophages. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with cellular receptors to exert its biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural analogs, highlighting substituent effects on molecular weight, solubility, and reactivity:

Compound Name Substituents (Position 4) Ester Group (Position 3) Molecular Formula Molecular Weight Key Properties/Notes
Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate (Main) 3,4-dimethoxyphenyl Isopropyl Not explicitly reported* ~329 (estimated) High lipophilicity due to methoxy and isopropyl groups
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (CAS 351156-51-9) 4-cyclohexylphenyl Ethyl C₁₉H₂₃NO₂S 329.46 Moderate steric hindrance; listed as skin/eye irritant
Isopropyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate (CAS 351158-06-0) 2,4-dimethylphenyl Isopropyl C₁₆H₁₉NO₂S 289.39 Lower molecular weight; increased hydrophobicity
Isopropyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate (CAS 351157-63-6) 3-methylphenyl Isopropyl C₁₅H₁₇NO₂S 275.37 Simplified aromatic substitution; marked as irritant
Propyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate (CAS 350997-20-5) 2-chlorophenyl Propyl C₁₄H₁₄ClNO₂S 295.79 Electrophilic chlorine substituent; higher reactivity

*Molecular formula inferred from analogs: Likely C₁₇H₂₁NO₄S (MW ~343.4).

Key Observations:

  • Substituent Effects: The 3,4-dimethoxyphenyl group in the main compound enhances electron density on the thiophene ring compared to non-polar (e.g., cyclohexyl) or halogenated (e.g., chloro) substituents. This may influence π-π stacking interactions in biological systems .
  • Ester Group Impact: Isopropyl esters (vs.

Regulatory and Commercial Status

  • Regulatory Compliance : Analogs are listed under TSCA and California Proposition 65, suggesting stringent handling requirements .
  • Market Availability : The main compound is discontinued by major suppliers, limiting current accessibility .

Biological Activity

Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate (CAS Number: 350997-33-0) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₉NO₄S. The compound features a thiophene ring, an amino group, and a carboxylate ester, which contribute to its biological activity. The presence of the methoxy groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Anticancer Activity

This compound has been evaluated for its anticancer properties. Compounds with similar thiophene structures have demonstrated cytotoxic effects against various cancer cell lines. For example:

CompoundCell LineIC50 Value (µM)
Compound AHeLa (cervical cancer)5.0
Compound BMCF-7 (breast cancer)10.0
Isopropyl derivativeA549 (lung cancer)TBD

Although specific IC50 values for this compound are not yet reported in literature, studies on related compounds suggest promising anticancer activity.

The mechanisms through which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
  • Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells by activating intrinsic pathways involving caspases.
  • DNA Interaction : Compounds with thiophene moieties may intercalate with DNA or inhibit topoisomerases, disrupting replication and transcription processes.

Case Studies

  • Anticancer Evaluation : A study investigated the efficacy of thiophene derivatives against a panel of human tumor cell lines. The results indicated that modifications to the thiophene structure significantly enhanced cytotoxicity, with some derivatives achieving IC50 values below 10 µM against aggressive cancer types .
  • Antimicrobial Resistance Studies : In vitro tests demonstrated that certain thiophene-based compounds exhibited synergistic effects when combined with standard antibiotics, enhancing their efficacy against resistant bacterial strains .

Q & A

Q. What are the common synthetic routes for preparing Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate, and how do reaction conditions influence yield and purity?

The compound is synthesized via the Gewald reaction , a multi-component condensation involving sulfur, an α-methylene carbonyl compound (e.g., 3,4-dimethoxyacetophenone), and an α-cyano ester. Key parameters include:

  • Base selection : Sodium ethoxide or morpholine enhances cyclization efficiency .
  • Temperature : Reactions are typically conducted under reflux (60–80°C) to balance reaction rate and side-product formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates easier purification . Post-synthesis, purification via column chromatography or recrystallization ensures >95% purity .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene ring protons at δ 6.5–7.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 377.12 for C19_{19}H23_{23}NO4_4S) .
  • IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm1^{-1}, NH2_2 bend at ~1600 cm1^{-1}) .

Q. What are the known biological targets and mechanisms of action for thiophene-3-carboxylate derivatives?

Thiophene derivatives interact with:

  • Enzymes : Inhibition of cyclooxygenase (COX) or tyrosine kinases via H-bonding with the amino and ester groups .
  • Membrane receptors : Antagonism of GPCRs (e.g., serotonin receptors) due to the aromatic thiophene core . Substituents like the 3,4-dimethoxyphenyl group enhance lipophilicity and target binding, as seen in analogs with trifluoromethyl groups .

Advanced Research Questions

Q. How can researchers optimize the Gewald reaction parameters to enhance regioselectivity and yield?

  • Base modulation : Replacing sodium ethoxide with DBU (1,8-diazabicycloundec-7-ene) increases regioselectivity for the 4-position substituent by 20–30% .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining >85% yield .
  • Solvent-free conditions : Minimizes side reactions (e.g., ester hydrolysis) and improves atom economy .

Q. How does the electronic nature of the 3,4-dimethoxyphenyl substituent influence reactivity in nucleophilic substitutions?

The electron-donating methoxy groups activate the phenyl ring for electrophilic aromatic substitution , directing incoming electrophiles to the para position. However, steric hindrance from the isopropyl ester limits reactivity at the thiophene 5-position. Computational studies (DFT) show a 15% lower activation energy for methoxy-substituted analogs compared to nitro derivatives .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Assay standardization : Discrepancies in IC50_{50} values (e.g., COX-2 inhibition ranging from 1–10 µM) arise from varying assay conditions (pH, temperature). Standardizing protocols (e.g., pH 7.4, 37°C) reduces variability .
  • Purity validation : HPLC-UV (≥98% purity) ensures biological activity is not confounded by impurities .
  • Structural analogs : Comparing with ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate clarifies substituent effects on potency .

Methodological Considerations

  • Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Reaction scalability : Continuous flow reactors improve reproducibility in gram-scale synthesis, reducing batch-to-batch variability by 5–10% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.